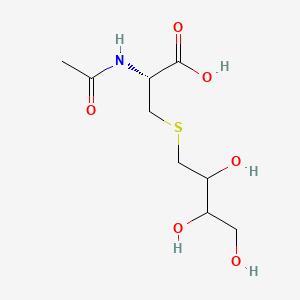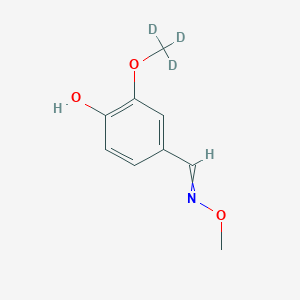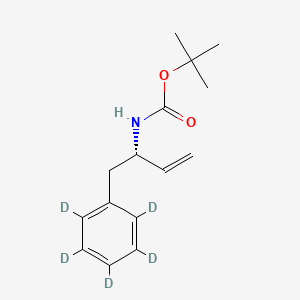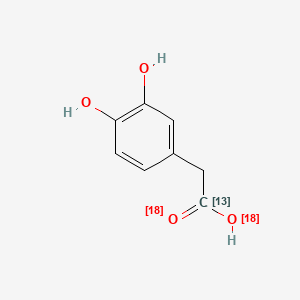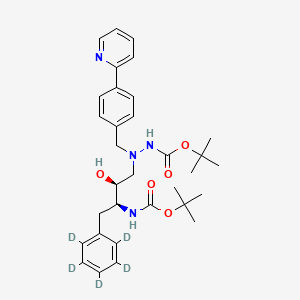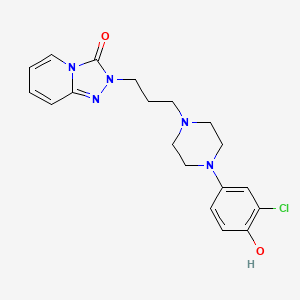
4'-Hydroxy Trazodone
Übersicht
Beschreibung
4’-Hydroxy Trazodone is a metabolite of the antidepressant and sedative trazodone . It is an inhibitor of organic anion transporter 3 (OAT3) and is selective for OAT3 over OAT1 . Trazodone is used to treat major depressive disorder . It helps to improve mood, appetite, and energy level as well as decrease anxiety and insomnia related to depression .
Synthesis Analysis
Trazodone, a well-known antidepressant drug, is synthesized using a new method . New pharmaceutically acceptable salts of trazodone, such as trazodone hydrogen bromide and trazodone 1-hydroxy-2-naphthonic acid, have been synthesized for the treatment of central nervous system disorders .Molecular Structure Analysis
The molecular formula of 4’-Hydroxy Trazodone is C19H22ClN5O2 . The IUPAC name is 2- [3- [4- (3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]- [1,2,4]triazolo [4,3-a]pyridin-3-one . The molecular weight is 387.9 g/mol .Chemical Reactions Analysis
New pharmaceutically acceptable salts of trazodone have been synthesized . The powder samples of all new salts were characterized by Fourier transform infrared spectroscopy, X-ray diffraction, and 13C solid-state nuclear magnetic resonance spectroscopy .Physical And Chemical Properties Analysis
The molecular weight of 4’-Hydroxy Trazodone is 387.9 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass is 387.1462027 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Binding : Trazodone and its derivatives, including 4'-Hydroxy Trazodone, have been synthesized using microwave-assisted methods. These derivatives exhibit characteristics of 5-HT1A receptor ligands, indicating potential applications in neuroscience research and drug development (Jaśkowska et al., 2019).
Neurotransmission Enhancement : Sustained administration of Trazodone enhances serotonergic neurotransmission. This effect may be partly due to reuptake blockade and activation of postsynaptic 5-HT1A receptors, offering insights into its mechanism of action in treating major depression (Ghanbari et al., 2010).
Comparison with Other Antidepressants : Trazodone's antidepressant action is primarily through antagonist action at 5-HT2/1C receptors, contrasting with fluoxetine, which acts by inhibiting 5-HT uptake. Understanding these differences helps in the treatment of various mental health disorders (Marek et al., 2005).
Mechanism of Action : Trazodone does not affect noradrenaline reuptake mechanisms but shows potent effects on serotonergic systems and interactions with alpha-noradrenergic receptors. These findings provide insight into its antidepressant and anxiolytic activities (Clements-Jewery et al., 1980).
Applications in Parkinson's Disease : Trazodone alleviates dyskinesia and psychosis in parkinsonian models, suggesting its potential use in treating Parkinson's disease complications, although its impact on motor functions raises concerns (Hamadjida et al., 2018).
Analgesic Effects : Trazodone hydrochloride shows analgesic effects in neuropathic pain models. It suggests a role in pain management, especially in conditions involving the serotonergic descending pain control pathway (Okuda et al., 2003).
New Pharmaceutical Salts : New salts of Trazodone, such as trazodone hydrogen bromide, have been synthesized for treating central nervous system disorders. Their physicochemical properties and release profiles are being studied for optimized drug delivery (Jaśkowska et al., 2020).
Brainstem Neuronal Effects : Trazodone influences spontaneous firing and neuronal responses in the rat brainstem, offering insights into its neuromodulatory effects (Tempesta et al., 1984).
Cardiac Arrhythmias : While widely used as an antidepressant, Trazodone has been associated with cardiac arrhythmias in some cases, highlighting the importance of monitoring cardiovascular effects during its clinical use (Winkler et al., 2006).
Metabolic Activation and Hepatotoxicity : Studies on Trazodone's bioactivation to electrophilic intermediates such as quinone-imine and epoxides in the liver suggest potential pathways for its hepatotoxicity, which is crucial for understanding its safety profile (Kalgutkar et al., 2005).
Wirkmechanismus
Target of Action
4’-Hydroxy Trazodone is a metabolite of the antidepressant and sedative trazodone . It primarily targets the Organic Anion Transporter 3 (OAT3) . OAT3 is a key protein involved in the transport of organic anions across cell membranes, playing a crucial role in the elimination of potentially harmful substances from the body .
Mode of Action
4’-Hydroxy Trazodone acts as an inhibitor of OAT3 . It selectively inhibits OAT3 over OAT1, indicating a specific interaction with this transporter . This interaction can influence the transport and elimination of various substances in the body, potentially affecting the pharmacokinetics of other drugs and endogenous substances .
Biochemical Pathways
It’s known that trazodone, the parent compound of 4’-hydroxy trazodone, has multifunctional effects with dose-dependent pharmacologic actions . At low doses, it acts as a blocker of 5-HT 2A receptors, H1 histamine receptors, and α1 adrenergic receptors , leading to its hypnotic actions . At higher doses, it blocks the serotonin transporter (SERT) , turning trazodone into an antidepressant
Pharmacokinetics
The pharmacokinetics of a drug can heavily depend on the ionization state of the drug in physiological fluids . The extent of ionization depends on the functional group pKa value(s) and the pH of the aqueous phase of interest
Result of Action
Studies on trazodone, the parent compound, suggest that it can have significant effects on brain development . For instance, trazodone treatment increased 7-DHC and decreased desmosterol levels in brain tissue in newborn pups . It’s possible that 4’-Hydroxy Trazodone may have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Hydroxy Trazodone. For instance, the use of trazodone during pregnancy might be a risk factor for in utero development of a neurodevelopmental disorder, especially when the unborn child is of DHCR7+/− genotype This suggests that the physiological environment can significantly influence the action of 4’-Hydroxy Trazodone
Safety and Hazards
Zukünftige Richtungen
Trazodone is now recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway, restoring protein translation and slowing neurodegenerative progression in mice . Future studies should explore the role of trazodone in the UPR pathway and the implications in neurodegenerative diseases in humans .
Eigenschaften
IUPAC Name |
2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZSRSXQFIOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675963 | |
| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53818-10-3 | |
| Record name | 4-Hydroxytrazodone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYTRAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3ZBN4W677 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)
